

# Nemtabrutinib toxicity profile safety management

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## Compound Focus: Nemtabrutinib

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## Nemtabrutinib Safety Profile at a Glance

The table below summarizes the key adverse events associated with **nemtabrutinib** from clinical trials, providing a quantitative overview for risk assessment [1] [2] [3].

Adverse Event (Any Grade)	Incidence (Any Grade)	Incidence (Grade $\geq$ 3)	Management Notes / Recommended Monitoring
<b>Hematologic Toxicities</b>			
Decreased Neutrophil Count	31% [1]	27% [1]	Monitor CBC with differential regularly.
Decreased Platelet Count	24% [1]	14% [1]	Monitor for bleeding and thrombocytopenia.
Anemia	20% [1]	12% [1]	
<b>Non-Hematologic Toxicities</b>			

Adverse Event (Any Grade)	Incidence (Any Grade)	Incidence (Grade $\geq 3$ )	Management Notes / Recommended Monitoring
Dysgeusia (Altered Taste)	36% [1]	0% [1]	Typically low-grade and manageable.
Hypertension	35% [1]	14% [1]	Monitor blood pressure regularly; manage with standard anti-hypertensives.
Diarrhea	28% [1]	3% [1]	Supportive care.
Fatigue	32% [1]	3% [1]	
Nausea	30% [1]	3% [1]	
<b>Key Safety Signals</b>			
Atrial Fibrillation	2 reports (1 Grade 3) [1]		Low incidence reported; baseline CV risk assessment and monitoring recommended [4].
Bleeding	Major hemorrhage: 2.2% (in class) [4]		Caution with concomitant anticoagulants/antiplatelets [5] [4].
Infection / Pneumonia	22% (any), 14% (Gr $\geq 3$ ) [1]		Monitor for signs of infection; provide prophylactic support as needed.

## Experimental Protocols & Clinical Trial Designs

The safety and efficacy data for **nemtabrutinib** are primarily derived from the following key study designs, which can serve as a reference for planning preclinical and clinical investigations.

**1. First-in-Human & Dose-Finding Study (MK-1026-001/NCT03162536)** This phase 1 study established the foundational safety, pharmacology, and initial antitumor activity of **nemtabrutinib** [2].

- **Objective:** To determine the safety, recommended phase 2 dose (RP2D), and preliminary efficacy in patients with relapsed/refractory hematologic malignancies.

- **Population:** 48 patients with CLL, B-cell NHL, or Waldenström macroglobulinemia, relapsed/refractory after  $\geq 2$  prior therapies.
- **Dosing Design:** Open-label, single-arm study utilizing a **3 + 3 dose escalation design**. Patients received **nemtabrutinib** at doses ranging from 5 mg to 75 mg once daily in 28-day cycles.
- **Primary Endpoints:**
  - Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).
  - Determination of the RP2D.
- **Key Outcomes:**
  - The RP2D was established at **65 mg once daily**.
  - Grade  $\geq 3$  treatment-emergent adverse events occurred in 89% of patients, with the most common being neutropenia (23.4%), febrile neutropenia (14.9%), and pneumonia (14.9%).
  - An overall response rate of 75% was observed in CLL patients at the 65 mg dose.

**2. Phase 2 Dose-Expansion Study (BELLWAVE-001)** This study expanded on the phase 1 data to further evaluate efficacy and safety in specific patient cohorts [1] [3].

- **Objective:** To evaluate the antitumor activity and safety of the RP2D in a larger population.
- **Population:** Patients with symptomatic CLL/SLL or B-cell NHL with measurable disease and relapsed/refractory disease after at least 2 prior lines of therapy.
- **Dosing:** **Nemtabrutinib** 65 mg administered orally once daily. Treatment continued until disease progression, intolerable toxicity, or withdrawal.
- **Primary Endpoint:** Overall Response Rate (ORR) per iwCLL criteria.
- **Key Safety Findings:**
  - In the CLL/SLL group, all patients experienced at least one TEAE, with 74% experiencing a grade 3 or higher TEAE.
  - 13% of patients across hematologic malignancies discontinued treatment due to a treatment-related AE.
  - No treatment-related deaths were reported.

## Mechanism of Action and Safety Considerations

The following diagram illustrates **nemtabrutinib**'s mechanism of action and the hypothesized links to its key safety considerations, which is crucial for understanding its toxicity profile.

## Frequently Asked Questions for Research Professionals

**Q1: How does the safety profile of nemtabrutinib, a non-covalent BTK inhibitor, compare with earlier covalent BTK inhibitors?** Early data suggests that **nemtabrutinib** may have a differentiated safety profile. The incidence of certain cardiovascular events, particularly atrial fibrillation, appears low in clinical trials (e.g., 2 cases reported in one study) [1] [4]. This is potentially due to its reversible mechanism and possibly a different off-target kinase inhibition profile compared to ibrutinib, which is known for higher rates of AF and hypertension [4]. However, **nemtabrutinib** still carries class-effect toxicities, such as hematologic events and bleeding risk.

**Q2: What is the recommended management for hematologic toxicities observed with nemtabrutinib?**

Based on clinical trial protocols and expert consensus for BTK inhibitors [1] [5]:

- **Monitoring:** Regular complete blood count (CBC) with differential is mandatory.
- **Neutropenia:** Manage with dose interruptions and growth factor support (G-CSF) for grade  $\geq 3$  events.
- **Thrombocytopenia:** Monitor for signs of bleeding. Dose modification and platelet transfusions should be considered per clinical guidelines for severe cases.
- Clinical trial data shows these events are often manageable and infrequently lead to treatment discontinuation (13% in BELLWAVE-001) [3].

**Q3: Are there specific drug-drug interactions that should be considered in trial design with nemtabrutinib?**

While specific data for **nemtabrutinib** is limited, as a class, BTK inhibitors are primarily metabolized by cytochrome P450 3A (CYP3A) and may inhibit transporters like P-glycoprotein (P-gp) [5].

Therefore, in trial protocols:

- **Strong CYP3A Inhibitors/Inducers:** Concomitant use should be avoided or closely monitored, as they may significantly alter **nemtabrutinib** exposure.
- **P-gp Substrates:** Use caution with narrow therapeutic index P-gp substrates (e.g., digoxin).
- **Anticoagulants/Antiplatelets:** Concomitant use increases bleeding risk and requires careful monitoring [5] [4].

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